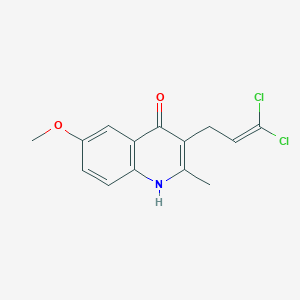![molecular formula C16H22N2O4S B5669312 1-[(2,5-diethoxyphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B5669312.png)
1-[(2,5-diethoxyphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole derivatives are of significant interest in chemical research due to their diverse applications in medicinal chemistry, catalysis, and material science. The specific compound belongs to a class of molecules where imidazole is modified with sulfonyl and ethyl groups, enhancing its potential for specific interactions and properties.
Synthesis Analysis
Although the exact synthesis of "1-[(2,5-diethoxyphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole" is not provided, related work on similar structures, such as the synthesis of 1-sulfonyl imidazoles and triazoles, often involves multi-step reactions including sulfonation, nitration, and condensation processes. For instance, the synthesis of complex imidazole derivatives can be achieved through reactions involving sulfonyl chloride precursors and subsequent cyclization steps (Ilkin et al., 2022).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods are commonly employed to elucidate the molecular structure of imidazole derivatives. These techniques provide detailed insights into the arrangement of atoms, molecular geometry, and the nature of chemical bonds, which are crucial for understanding the reactivity and properties of the compound.
Chemical Reactions and Properties
Imidazole derivatives participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and complex formation with metals. The presence of the sulfonyl group can significantly influence the reactivity, making these compounds suitable for a range of synthetic applications. For example, imidazole sulfonamides have been used as ligands in metal complexes, demonstrating unique coordination chemistry (Sousa et al., 2001).
Propriétés
IUPAC Name |
1-(2,5-diethoxyphenyl)sulfonyl-2-ethyl-4-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-5-16-17-12(4)11-18(16)23(19,20)15-10-13(21-6-2)8-9-14(15)22-7-3/h8-11H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMMMGNKXCQNLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=C(C=CC(=C2)OCC)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24802942 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R)-4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-N,N-diethyl-1-methyl-L-prolinamide](/img/structure/B5669235.png)
![3-((3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}piperidin-3-yl)propan-1-ol](/img/structure/B5669244.png)
![1-phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)thio]ethanone](/img/structure/B5669250.png)
![4-{3-[(2-methylphenoxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B5669276.png)

![1-[4-(phenylsulfonyl)phenyl]azepane](/img/structure/B5669293.png)
![N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-2-methoxyacetamide](/img/structure/B5669297.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5669306.png)
![ethyl 4-[(2,3-dihydro-1H-inden-1-ylacetyl)amino]-1-piperidinecarboxylate](/img/structure/B5669316.png)

![{2-[4-({3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-piperidinyl}methyl)phenyl]ethyl}amine dihydrochloride](/img/structure/B5669325.png)
